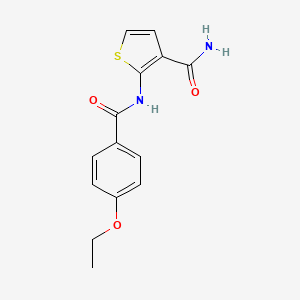

![molecular formula C24H21NO4S B2451723 (2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114649-00-1](/img/structure/B2451723.png)

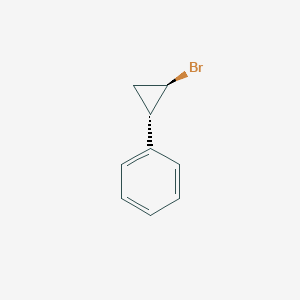

(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

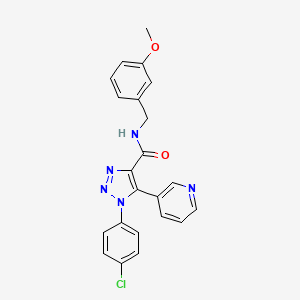

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .Scientific Research Applications

Novel Heterocyclic Compounds

A study by Coppo and Fawzi (1998) described the synthesis of novel heterocyclic compounds, including a range of derivatives related to the chemical structure of interest. They explored the synthesis of various heterocycles, demonstrating the chemical versatility and potential for producing unique compounds with this structure (Coppo & Fawzi, 1998).

Pharmaceutical Applications

A research paper on the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes included the study of compounds structurally similar to the chemical of interest. This research indicated the potential pharmaceutical applications of such compounds, particularly in the field of natural product chemistry (Pudjiastuti et al., 2010).

Synthetic Methodologies

Ben-Hhai, Gillon, and Warshansky (1973) investigated the reactions of related compounds with dienes, contributing to the understanding of synthetic methods for creating complex structures similar to (2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Ben-Hhai et al., 1973).

Chemical Synthesis and Characterization

Kobayashi and Kanbe (2011) developed a method for synthesizing N,N-disubstituted 4H-3,1-benzothiazin-2-amines, which are structurally related to the compound of interest. Their work offers insights into the chemical synthesis and characterization of such compounds (Kobayashi & Kanbe, 2011).

Heterocyclic Compound Synthesis

Moskvina, Shilin, and Khilya (2015) focused on the condensation of related compounds to synthesize various heterocycles. This research contributes to the broader understanding of synthesizing complex molecules like this compound (Moskvina et al., 2015).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-16-8-13-20(17(2)14-16)24(26)23-15-25(18-9-11-19(29-3)12-10-18)21-6-4-5-7-22(21)30(23,27)28/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQFFICNUUCAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)